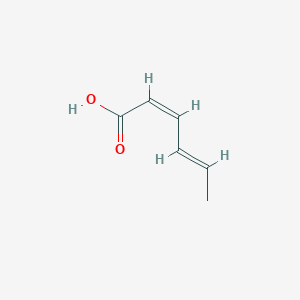

(2Z,4E)-hexa-2,4-dienoic acid

Description

Historical Context of Research on (2Z,4E)-Hexa-2,4-dienoic Acid

The history of this compound is intrinsically linked to the discovery and investigation of sorbic acid. The parent compound, 2,4-hexadienoic acid, was first isolated in 1859 by A. W. von Hofmann through the distillation of oil from the unripe berries of the rowan tree (Sorbus aucuparia). wikipedia.org However, significant scientific interest remained limited until the late 1930s and 1940s, when its potent antimicrobial activities were discovered. wikipedia.orglookchem.com

This discovery catalyzed research into the synthesis of 2,4-hexadienoic acid. Early manufacturing processes, such as the condensation of crotonaldehyde (B89634) and ketene, were found to produce a mixture of isomers, with the thermodynamically stable (2E,4E) form (sorbic acid) being the main constituent. google.com The other isomers, including this compound, were often present as oily byproducts. google.com

The advancement of analytical chemistry was crucial for the specific identification and study of the (2Z,4E) isomer. The development of techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) enabled the successful separation of all four geometric isomers of 2,4-hexadienoic acid. ebi.ac.uk Subsequent analysis using Nuclear Magnetic Resonance (NMR) spectroscopy allowed for the definitive characterization and structural confirmation of each isomer, including the precise cis and trans configurations of the double bonds in this compound. ebi.ac.uk This ability to isolate and identify the individual isomers paved the way for more detailed academic investigation into their distinct properties.

Academic Significance and Contemporary Research Trajectories

The academic significance of this compound stems largely from its specific stereochemistry. It serves as a valuable subject in comparative studies that explore the structure-activity relationships among the isomers of sorbic acid. For instance, research has demonstrated that the antimicrobial activity of the pure (2E,4E) isomer is higher than that of a mixture of isomers, underscoring the critical role that geometric configuration plays in biological function. ebi.ac.uk

Current research trajectories involving this compound focus on several key areas:

Stereoselective Synthesis: The compound is a target in the development of stereoselective synthetic methods. Researchers explore reactions like the Wittig reaction to control the geometric outcome of carbon-carbon double bond formation, aiming to produce specific isomers like the (2Z,4E) form with high purity. smolecule.com Such studies are fundamental to advancing the precision of organic synthesis.

Building Block in Organic Chemistry: Its unique conjugated diene system makes it a useful building block or starting material for synthesizing more complex molecules. sci-hub.se For example, it has been used in studies involving addition reactions to unsaturated ketones to form precursors for retinoic acids. sci-hub.se

Photochemical and Physicochemical Studies: The compound has been utilized in specialized research, such as in the study of photosensitization of carbon nanotubes and the production of reactive oxygen species, where it acts as a catalyst in the reaction process. chemicalbook.com Its isomerization under UV irradiation is another area of academic interest, providing insights into photochemical reactions. ebi.ac.uk

The table below provides key chemical identifiers for this compound.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Alternate Name | cis,trans-Sorbic acid |

| CAS Number | 5309-57-9 |

| Molecular Formula | C6H8O2 |

| Molecular Weight | 112.13 g/mol |

| ChEBI ID | CHEBI:38360 |

| InChIKey | WSWCOQWTEOXDQX-IAROGAJJSA-N |

The four geometric isomers of 2,4-hexadienoic acid are detailed in the following table.

| Isomer Name | Systematic Name | CAS Number |

|---|---|---|

| trans,trans-Sorbic acid | (2E,4E)-hexa-2,4-dienoic acid | 110-44-1 |

| cis,trans-Sorbic acid | This compound | 5309-57-9 |

| trans,cis-Sorbic acid | (2E,4Z)-hexa-2,4-dienoic acid | 30361-30-9 |

| cis,cis-Sorbic acid | (2Z,4Z)-hexa-2,4-dienoic acid | 5309-56-8 |

Structure

3D Structure

Properties

IUPAC Name |

(2Z,4E)-hexa-2,4-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+,5-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWCOQWTEOXDQX-IAROGAJJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C\C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5309-56-8 | |

| Record name | NSC263484 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biosynthesis and Production Methodologies of 2z,4e Hexa 2,4 Dienoic Acid

Natural Occurrence and Biological Isolation Methodologies

(2Z,4E)-hexa-2,4-dienoic acid is found in nature, most notably in the unripe berries of the mountain ash tree (Sorbus aucuparia), from which its name is derived. wikipedia.orggreenllamaclean.com In 1859, A. W. von Hofmann first isolated the compound from this source. wikipedia.orgiastate.edu

The natural form present in the berries is not sorbic acid itself, but its precursor, parasorbic acid (the δ-lactone of sorbic acid). wikipedia.org The isolation process involves the distillation of the oil from the unripe rowan berries, which yields this parasorbic acid. wikipedia.org Subsequently, the parasorbic acid is converted to this compound through hydrolysis, a reaction catalyzed by strong acids or alkalis. wikipedia.orgchemcess.com Unripe rowan berries contain approximately 0.1% parasorbic acid. chemcess.com

Another documented natural occurrence is in the fatty deposits of certain aphids, where it is present as 2-sorboyl-1,3-dimyristin. chemcess.com However, isolation from these natural sources on an industrial scale is not economically viable. google.com

Chemical Synthesis Pathways and Industrial Production Processes

The commercial demand for this compound is met through various chemical synthesis pathways. An estimated 30,000 tons are produced annually through these methods. wikipedia.orgyoutube.com

The most common commercial route involves the reaction of ketene with crotonaldehyde (B89634) . wikipedia.orggreenllamaclean.com This process typically utilizes catalysts such as divalent transition metal salts (e.g., zinc chloride, cobalt chloride) or boron trifluoride. scribd.com The reaction yields a polymeric ester of 3-hydroxy-4-hexenoic acid, which is then cleaved to produce sorbic acid through treatment with an acid (like hydrochloric acid) or a base, or via heat. chemcess.comgoogle.com

Another significant historical and laboratory-scale method is the Doebner process . This involves the condensation reaction between crotonaldehyde and malonic acid in the presence of a base like pyridine. chemcess.comorgsyn.org

Other synthesis routes that have been developed, though some are not commercially practical due to lower yields or higher costs, include:

The oxidation of 2,4-hexadienal . chemcess.com

A nickel-catalyzed reaction of allyl chloride , acetylene , and carbon monoxide to produce isomeric hexadienoic acids, which can then be converted to sorbic acid. wikipedia.org

The reaction of butadiene and acetic acid to form γ-vinyl-γ-butyrolactone, followed by hydrolysis. scribd.com

Purification of the crude sorbic acid is a critical step in industrial production. Common methods include recrystallization from aqueous solutions, water-alcohol mixtures, or organic solvents, as well as treatment with activated carbon. chemcess.comwipo.int

Table 1: Comparison of Major Chemical Synthesis Pathways for this compound

| Synthesis Pathway | Reactants | Key Intermediates/Products | Commercial Significance |

| Ketene & Crotonaldehyde | Ketene, Crotonaldehyde | Polymeric ester of 3-hydroxy-4-hexenoic acid | High (Primary commercial route) wikipedia.orggreenllamaclean.com |

| Doebner Process | Crotonaldehyde, Malonic acid | - | Historically significant, used in lab-scale synthesis chemcess.comorgsyn.org |

| Butadiene Route | Butadiene, Acetic acid | γ-vinyl-γ-butyrolactone | Good development prospects due to lower raw material costs scribd.com |

| Isomeric Hexadienoic Acids | Allyl chloride, Acetylene, Carbon monoxide | Isomeric hexadienoic acids | Alternative route wikipedia.org |

Biotechnological and Hybrid Production Approaches for this compound

In response to a growing demand for products from renewable resources, biotechnological and hybrid approaches for producing this compound are being explored. google.com

Fermentation processes are being developed to produce the precursors for the chemical synthesis of sorbic acid from renewable feedstocks. google.com For instance, bio-based acetic acid can be produced through the fermentation of organic materials. google.com This acetic acid can then be converted to ketene , a key reactant in the primary industrial synthesis of sorbic acid. google.com Similarly, bio-based crotonaldehyde can be produced from bio-based acetaldehyde (B116499), which in turn can be derived from bioethylene. google.com

Biocatalytic methods offer a direct route to this compound or its derivatives, often under milder reaction conditions than traditional chemical synthesis.

One approach involves the microbial oxidation of 2,4-hexadienal (sorbaldehyde) to sorbic acid. chemcess.com Specific microorganisms can be used to catalyze this conversion. google.com Another innovative method involves the acid-catalyzed ring-opening of 6-methyl-5,6-dihydro-2-pyrone (parasorbic acid), which can be produced from a renewable precursor, 4-hydroxy-6-methyl-2-pyrone . ctc-n.org

Enzymatic esterification is another biocatalytic strategy being explored. For example, lipase (B570770) B from Candida antarctica has been used to catalyze the esterification of sorbic acid with glycerol (B35011) to produce glycerol sorbate (B1223678). mdpi.com This process can be advantageous as it can modify the properties of sorbic acid, potentially enhancing its utility.

Table 2: Biotechnological and Hybrid Production Approaches

| Approach | Key Process | Precursors/Intermediates | Resulting Compound |

| Fermentation-based | Fermentation | Renewable organic matter, Bioethylene | Acetic acid, Crotonaldehyde google.com |

| Biocatalytic Conversion | Microbial oxidation | 2,4-hexadienal | This compound chemcess.comgoogle.com |

| Biocatalytic Conversion | Acid-catalyzed ring-opening | 4-hydroxy-6-methyl-2-pyrone, Parasorbic acid | This compound ctc-n.org |

| Enzymatic Esterification | Lipase-catalyzed esterification | This compound, Glycerol | Glycerol sorbate mdpi.com |

Derivatization and Structure Activity Relationship Studies of 2z,4e Hexa 2,4 Dienoic Acid

Synthesis and Characterization of Novel Derivatives

The carboxyl group and the conjugated double bonds of the sorbic acid molecule offer reactive sites for chemical modification, leading to the generation of a diverse range of derivatives. Key strategies have focused on the synthesis of salts, esters, and more complex hydrazide-hydrazone structures.

Sorbate (B1223678) Salts: The synthesis of sorbate salts, such as potassium sorbate, is a common strategy to improve the water solubility of sorbic acid. Potassium sorbate is industrially produced by neutralizing sorbic acid with potassium hydroxide. wikipedia.org It is a white, water-soluble salt (58.2% at 20 °C) that is widely used as a food preservative. wikipedia.org The synthesis can also be achieved by reacting sorbic acid with potassium carbonate. google.comgoogle.com

Esterification: Esterification of the carboxylic acid group of sorbic acid has been a primary focus for creating derivatives with altered physicochemical properties, such as lipophilicity, which can influence their interaction with microbial cell membranes.

Glycerol (B35011) Esters: The enzymatic esterification of sorbic acid with glycerol has been investigated to create more hydrophilic derivatives. mdpi.comunife.itfao.orgresearchgate.netresearchgate.net In one study, a solvent-free esterification using an immobilized lipase (B570770) B from Candida antarctica (CALB) was employed to synthesize glycerol sorbate. mdpi.comresearchgate.net The reaction involves combining sorbic acid and glycerol in the presence of the enzyme, which catalyzes the formation of the ester bond. mdpi.com The resulting 2,3-dihydroxypropyl-sorbate has been characterized by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. mdpi.com

Alkyl Esters: Various alkyl esters of sorbic acid have been synthesized to explore the effect of alkyl chain length and branching on antimicrobial activity. These esters are generally less water-soluble than the parent acid but can exhibit enhanced activity in certain conditions due to their increased lipophilicity. researchgate.net A study on different sorbate derivatives, including ethyl sorbate and isopropyl sorbate, highlighted their potential to extend the antimicrobial spectrum of sorbic acid. nih.govresearchgate.net

Table 1: Synthesis and Characterization of Selected Sorbic Acid Esters

| Derivative | Synthesis Method | Key Characterization Data | Reference |

|---|---|---|---|

| Glycerol Sorbate | Enzymatic esterification with glycerol using immobilized Candida antarctica lipase B. | ¹H-NMR, ¹³C-NMR, and IR spectra confirmed the structure of 2,3-dihydroxypropyl-sorbate. | mdpi.com |

| Ethyl Sorbate | Not detailed in the provided search results. | Investigated for antimicrobial activity. | nih.govresearchgate.net |

| Isopropyl Sorbate | Not detailed in the provided search results. | Investigated for antimicrobial activity. | nih.govresearchgate.net |

| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate | Conjugation of sorbic acid with amino acid esters. | Minimum inhibitory concentrations (MIC) determined. | nih.gov |

To further expand the chemical space and biological activity of sorbic acid, hydrazide-hydrazone derivatives have been synthesized. These compounds are known for their broad spectrum of pharmacological activities. nih.govptfarm.plmdpi.com The synthesis typically involves a multi-step process. First, the ethyl ester of sorbic acid is reacted with hydrazine (B178648) hydrate (B1144303) to form hexa-2,4-dienehydrazide. researchgate.net This hydrazide intermediate is then condensed with various aromatic aldehydes or ketones to yield the final hydrazide-hydrazone derivatives. researchgate.net The azomethine group (–NHN=CH–) in these derivatives is considered crucial for their pharmacological activity. nih.govmdpi.com

Table 2: Synthesis of Sorbic Acid Hydrazide-Hydrazone Derivatives

| Intermediate/Derivative | Synthesis Steps | Purpose | Reference |

|---|---|---|---|

| Hexa-2,4-dienehydrazide | Ethyl sorbate is refluxed with hydrazine hydrate in ethanol. | Key intermediate for the synthesis of hydrazone derivatives. | researchgate.net |

| N'-benzylidene/N'-(1-phenylethylidene)hexa-2,4-dienehydrazide derivatives | Hexa-2,4-dienehydrazide is refluxed with corresponding aromatic aldehydes or acetophenones. | To generate a series of target compounds for antimicrobial screening. | researchgate.net |

Correlating Structural Modifications with Antimicrobial Potency and Spectrum

The derivatization of sorbic acid allows for a systematic investigation of the structure-activity relationship (SAR), providing insights into how chemical modifications impact antimicrobial efficacy.

A significant finding is that the antimicrobial activity of sorbic acid derivatives is often pH-dependent, similar to the parent compound. Sorbic acid is most effective at lower pH values where the undissociated form, which can readily penetrate microbial cell membranes, predominates. homebrewtalk.comresearchgate.net However, certain derivatives have shown activity over a broader pH range. For instance, sorbohydroxamic acid was found to be effective against molds in a pH range of 3.6-9.2, a significant improvement over sorbic acid. homebrewtalk.com Similarly, some sorbic acid amide derivatives displayed pH-independent antimicrobial activity. nih.gov

Esterification has been shown to enhance the antimicrobial activity against specific microorganisms. The enzymatic synthesis of glycerol sorbate resulted in a derivative with improved inhibitory action against Saccharomyces cerevisiae compared to sorbic acid. mdpi.com The increased polarity and water solubility of glycerol sorbate are thought to contribute to its enhanced efficacy. mdpi.comresearchgate.net In contrast, more lipophilic alkyl esters, such as isopropyl sorbate, have demonstrated outstanding antimicrobial properties compared to sorbic acid and potassium sorbate, suggesting that increased lipophilicity can also lead to enhanced activity, likely through better interaction with the lipid components of microbial cell membranes. nih.govresearchgate.net

For hydrazide-hydrazone derivatives, the presence of specific substituent groups on the aromatic ring plays a crucial role in determining their antimicrobial potency. Studies on various hydrazone compounds have indicated that electron-withdrawing groups, such as nitro (-NO2) and halogen (-Cl, -Br) moieties, on the aromatic ring can enhance antimicrobial activity. ptfarm.pl

Table 3: Structure-Activity Relationship of Sorbic Acid Derivatives

| Derivative Type | Structural Modification | Impact on Antimicrobial Activity | Reference |

|---|---|---|---|

| Sorbic Acid Amides | Conjugation with amino acid esters. | Improved in vitro antimicrobial attributes compared to sorbic acid. | nih.gov |

| Glycerol Sorbate | Esterification with glycerol. | Improved antimicrobial properties against Saccharomyces cerevisiae. | mdpi.com |

| Alkyl Sorbates | Esterification with alcohols (e.g., isopropanol). | Outstanding antimicrobial properties compared to sorbic acid and potassium sorbate. | nih.govresearchgate.net |

| Hydrazide-Hydrazones | Addition of electron-withdrawing groups to the aromatic ring. | Enhanced antimicrobial activity. | ptfarm.pl |

Molecular Docking and Computational Approaches for Activity Prediction

Molecular docking and other computational methods are valuable tools for predicting the antimicrobial activity of novel compounds and for understanding their mechanism of action at a molecular level. These approaches allow for the in silico investigation of the binding interactions between a ligand (the sorbic acid derivative) and a biological target, such as a microbial enzyme.

In the context of sorbic acid derivatives, molecular docking studies have been employed to elucidate the binding modes of hydrazone derivatives. researchgate.net For instance, the binding of N'-benzylidene/N'-(1-phenylethylidene)hexa-2,4-dienehydrazide derivatives to microbial enzyme targets can be simulated to predict their inhibitory potential. researchgate.net Such studies can identify key amino acid residues in the active site of the target enzyme that are involved in hydrogen bonding or other interactions with the ligand. This information is crucial for the rational design of more potent inhibitors.

Computational approaches are not limited to predicting binding affinity. They can also be used to calculate various molecular descriptors that are correlated with antimicrobial activity, as seen in Quantitative Structure-Activity Relationship (QSAR) studies. These models can help in predicting the activity of yet-to-be-synthesized compounds, thereby streamlining the drug discovery process.

The general workflow for such computational studies involves:

Target Identification: Selecting a crucial microbial enzyme or protein as the target for inhibition.

Molecular Modeling: Building a three-dimensional model of the target protein and the sorbic acid derivatives.

Molecular Docking: Simulating the binding of the derivatives to the active site of the target protein to predict the binding affinity and interaction patterns.

Activity Prediction: Correlating the docking scores and interaction patterns with experimentally determined antimicrobial activities to build predictive models.

These computational approaches provide a powerful complement to experimental synthesis and testing, accelerating the discovery and optimization of novel antimicrobial agents derived from (2Z,4E)-hexa-2,4-dienoic acid.

Advanced Analytical and Methodological Approaches in 2z,4e Hexa 2,4 Dienoic Acid Research

Chromatographic and Spectroscopic Quantification Methods

The accurate quantification of (2Z,4E)-hexa-2,4-dienoic acid, particularly in complex mixtures with its other isomers, relies on high-resolution analytical techniques. Chromatography and spectroscopy are the cornerstones of this analysis.

Gas Chromatography (GC) is a valuable technique for the analysis of volatile or semi-volatile compounds. For hexa-2,4-dienoic acid, which is a non-volatile compound in its free acid form, derivatization is often required to convert it into a more volatile ester. This allows for its separation and quantification. The use of a suitable capillary column, such as a VOCOL column, is effective for separating the volatile esters of sorbic acid isomers. Gas chromatography is frequently paired with mass spectrometry (GC-MS) for definitive identification and quantification of the compound.

| Parameter | Description | Reference |

| Technique | Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS). | |

| Requirement | Derivatization into volatile esters is typically necessary for the free acid form. | |

| Application | Separation and quantification of sorbic acid isomers. | |

| Column Type | Specialized capillary columns, such as VOCOL, are used for effective separation. |

High-Performance Liquid Chromatography (HPLC) is considered a primary analytical tool for the isomers of hexa-2,4-dienoic acid. Its high resolution and suitability for non-volatile compounds make it ideal for separating the different geometric isomers directly without the need for derivatization. Research has demonstrated that all four geometric isomers of sorbic acid can be effectively separated using HPLC on a nonpolar reversed-phase column (e.g., C18). This capability is crucial for studying the specific properties and activities of the (2Z,4E) isomer.

| Parameter | Description | Reference |

| Technique | High-Performance Liquid Chromatography (HPLC). | |

| Column | Nonpolar reversed-phase columns, such as C18, are commonly employed. | |

| Application | Separation and quantification of all four geometric isomers of sorbic acid. | |

| Advantage | High resolution for non-volatile compounds; no derivatization required. |

This compound, as a weak acid, can induce cellular stress by causing intracellular acidification. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to monitor these changes in intracellular pH (pHi). Rather than directly measuring the acid, NMR tracks the chemical shifts of endogenous or introduced pH-sensitive molecules within the cell.

³¹P NMR is a common method, where the chemical shifts of inorganic phosphate (B84403) and glucose-6-phosphate are used to determine pHi. However, the accuracy of this method can be influenced by physiological factors such as intracellular ionic strength and the concentration of free Mg²⁺ ions. Other NMR-active nuclei, such as ¹H and ¹⁹F, can also be utilized with appropriate pH-sensitive indicators to provide precise measurements of pHi in vivo.

| NMR Method | pH-Sensitive Probe | Principle | Reference |

| ³¹P NMR | Inorganic Phosphate (Pi), Glucose-6-Phosphate | The chemical shift of the phosphorus nucleus is dependent on the protonation state, which reflects the surrounding pH. | |

| ¹H NMR | Carnosine, Histidine | The chemical shifts of specific protons on the imidazole (B134444) ring of these molecules are sensitive to pH changes. | |

| ¹⁹F NMR | Fluorinated compounds (e.g., F2MeAla) | The ¹⁹F nucleus is highly sensitive to its chemical environment, and the chemical shift of introduced fluorine-containing probes can be correlated with pH. |

Genome-Wide Transcriptional Profiling (e.g., DNA Microarray, RNA-Seq)

To understand the complex cellular mechanisms for coping with weak acid stress, researchers employ genome-wide transcriptional profiling techniques like DNA microarrays and RNA-Sequencing (RNA-Seq). These methods provide a global snapshot of the genes that are activated or repressed in response to this compound, offering insights into the adaptive strategies of organisms like the model yeast Saccharomyces cerevisiae.

When exposed to weak acids like hexa-2,4-dienoic acid, yeast cells initiate a multi-faceted adaptive response to survive. Transcriptome analyses have revealed that this response involves a significant reprogramming of gene expression. A primary defense mechanism is the active extrusion of the acid anion from the cell to counteract intracellular acidification and restore pH homeostasis. This is complemented by alterations to the cell wall and plasma membrane to reduce the passive influx of the undissociated acid. The general stress response (GSR) pathway is also activated, preparing the cell for a range of potential damages. DNA microarray studies have been instrumental in identifying the numerous genes involved in these global responses, demonstrating a rapid and robust transcriptional reaction to weak acid stress.

Transcriptional profiling has successfully identified specific genes and regulatory networks that are crucial for tolerance to this compound. In Saccharomyces cerevisiae, a key gene identified through these methods is PDR12. This gene encodes a plasma membrane ATP-binding cassette (ABC) transporter that functions as an efflux pump for weak acid anions.

The expression of PDR12 and other stress-response genes is governed by a network of transcription factors. Genome-wide analyses have pinpointed several key regulators that orchestrate the adaptive response. Combining functional genomics with transcriptome profiling allows for the efficient identification of these key components from large datasets.

| Transcription Factor | Role in Weak Acid Stress Response | Key Target Genes/Pathways | Reference |

| War1p | A primary regulator specifically for weak acid stress. | Directly activates the expression of the PDR12 gene, which is the major determinant of sorbate (B1223678) resistance. | |

| Haa1p | A central regulator of the transcriptional response to various weak acids, including acetic acid. | Controls a large regulon of genes involved in countering acid stress. | |

| Msn2p/Msn4p | Master regulators of the general environmental stress response (ESR). | Induce a broad range of stress-protective genes, though their role in weak acid tolerance can be distinct from specific regulators like War1p. | |

| Rim101p | A pH-responsive transcription factor. | Mediates adaptation to alkaline or acidic pH stress. | |

| Pdr1p/Pdr3p | Involved in the regulation of pleiotropic drug resistance. | Can contribute to the regulation of ABC transporters. |

Environmental Fate and Degradation Pathways of 2z,4e Hexa 2,4 Dienoic Acid

Oxidative Degradation in Aqueous Solutions

In aqueous solutions, (2Z,4E)-hexa-2,4-dienoic acid is susceptible to autoxidation, a process influenced by factors such as pH, temperature, and the presence of other substances. tandfonline.comresearchgate.net The degradation of sorbic acid in water follows first-order reaction kinetics. researchgate.netresearchgate.net The rate of this oxidative degradation is observed to be faster at lower pH levels. researchgate.netchemicalstore.com

The primary mechanism of oxidative degradation involves the formation of a diradical intermediate, which then reacts to form a 4,5-cyclic peroxide. researchgate.net This peroxide is unstable and subsequently degrades into various smaller molecules. researchgate.net The major degradation products identified are acetaldehyde (B116499) and β-carboxylacrolein. tandfonline.comresearchgate.net Other carbonyl compounds, such as crotonaldehyde (B89634) and acetone, have also been detected in smaller quantities. researchgate.net The formation of these carbonyl compounds can contribute to non-enzymatic browning in food products. tandfonline.comresearchgate.net

Several factors can influence the rate of oxidative degradation. The presence of certain amino acids can increase the degradation rate, while substances like sodium chloride, potassium chloride, sucrose, and certain metal ions (Cu²⁺, Fe²⁺, Mn²⁺) can decrease it. researchgate.net The stability of sorbic acid is also affected by light exposure and elevated temperatures, which can accelerate its oxidation. chemicalstore.com

Table 1: Factors Influencing Oxidative Degradation of this compound in Aqueous Solutions

| Factor | Effect on Degradation Rate | Reference |

| Low pH | Increases | researchgate.netchemicalstore.com |

| High Temperature | Increases | tandfonline.comchemicalstore.com |

| Light Exposure | Increases | chemicalstore.com |

| Certain Amino Acids | Increases | researchgate.net |

| NaCl, KCl, Sucrose | Decreases | researchgate.net |

| Metal Ions (Cu²⁺, Fe²⁺, Mn²⁺) | Decreases | researchgate.net |

Microbial Degradation in Environmental Contexts

Microorganisms play a significant role in the degradation of this compound in various environmental settings. researchgate.netresearchgate.net Several species of fungi and yeasts are capable of metabolizing this compound through different detoxification pathways. nih.govnih.gov The ability of microorganisms to degrade sorbic acid is a mechanism of resistance to its antimicrobial properties. nih.gov

One of the primary microbial degradation pathways is decarboxylation, which converts sorbic acid into 1,3-pentadiene, a volatile hydrocarbon. nih.govnih.govnih.gov This conversion is responsible for a characteristic "hydrocarbon-like" or "kerosene-like" odor in spoiled products. nih.gov The gene responsible for this decarboxylation in some yeasts, such as Saccharomyces cerevisiae, has been identified as PAD1. nih.govnih.gov

Other reported microbial degradation pathways include:

Reduction: Some fungi, like Mucor sp., can reduce sorbic acid to 4-hexenol. tandfonline.com

Esterification: Certain microorganisms, such as Geotrichum sp., can convert sorbic acid into ethyl sorbate (B1223678). nih.gov

Conversion to trans-4-hexenoic acid: This has also been observed as a metabolic product by Geotrichum sp. nih.gov

The effectiveness of microbial degradation can be influenced by the concentration of sorbic acid. At high concentrations, it inhibits microbial growth, but at lower concentrations, it can be metabolized by various microorganisms. iastate.edu It is noteworthy that while many yeasts and molds can degrade sorbic acid, its inhibitory action is less effective against certain bacteria, such as acetic and lactic acid bacteria, which can also metabolize it. iastate.edu

Table 2: Microbial Degradation Pathways of this compound

| Degradation Pathway | Resulting Compound(s) | Microorganism(s) | Reference |

| Decarboxylation | 1,3-Pentadiene | Penicillium spp., Saccharomyces cerevisiae, Aspergillus niger | nih.govnih.govnih.gov |

| Reduction | 4-Hexenol | Mucor sp. | tandfonline.com |

| Esterification | Ethyl sorbate | Geotrichum sp. | nih.gov |

| Conversion | trans-4-Hexenoic acid | Geotrichum sp. | nih.gov |

Research on Sustainable Production and Waste Mitigation in this compound Synthesis

In an effort to develop more sustainable manufacturing processes, research has focused on producing this compound from renewable resources rather than traditional fossil-based feedstocks. acs.orggoogle.com A promising approach involves the use of lignocellulosic biomass. acs.orgdigitellinc.com

One sustainable pathway involves the fermentation of sugars derived from lignocellulosic biomass to produce triacetic acid lactone (TAL). acs.orgdigitellinc.com TAL serves as a platform chemical that can be catalytically upgraded to sorbic acid. acs.org This bio-based process has been shown to be economically competitive with conventional synthesis methods. acs.org

Another sustainable route involves the use of bio-based acetic acid and crotonaldehyde. google.comwipo.int The process includes converting acetic acid to ketene, which then reacts with crotonaldehyde to form a polyester (B1180765) that is subsequently converted to sorbic acid. google.comwipo.int The renewable aspect is introduced by using acetic acid derived from the reaction of methanol (B129727) from organic waste with carbon monoxide, or by using bio-based acetaldehyde to produce crotonaldehyde. google.comwipo.int

These bio-based synthesis methods offer a more environmentally friendly alternative to traditional chemical synthesis, which often involves multiple purification steps to remove unwanted colored byproducts. ctc-n.org By utilizing renewable feedstocks, these processes aim to reduce the environmental footprint associated with the production of this compound.

Synergistic and Antagonistic Interactions of 2z,4e Hexa 2,4 Dienoic Acid with Other Compounds

Combinatorial Effects with Other Weak Organic Acids and Preservatives

The antimicrobial activity of (2Z,4E)-hexa-2,4-dienoic acid can be potentiated when used in combination with other weak organic acids and preservatives. This synergy often allows for lower concentrations of each agent to achieve the desired preservative effect, which can be advantageous in minimizing sensory impacts on food products.

Research has demonstrated synergistic or additive effects when sorbic acid is combined with other organic acids such as benzoic acid, acetic acid, propionic acid, caprylic acid, and caproic acid against a range of microorganisms, including various bacteria and yeasts. For instance, a combination of caprylic acid, sorbic acid, and caproic acid has been shown to exhibit synergistic activity against Campylobacter spp. isolates mdpi.comunr.edu.ar. Similarly, combinations of sorbic acid with benzoic acid and propionic acid have demonstrated synergistic effects against certain pathogenic bacteria mdpi.com. The synergistic action of these weak acids is often pH-dependent, with greater efficacy observed in more acidic environments where the undissociated form of the acid, which can more easily penetrate microbial cell membranes, predominates taylorfrancis.com.

Furthermore, a notable synergistic antifungal effect has been observed when sorbic acid is used in conjunction with natamycin (B549155), a polyene macrolide antifungal agent. This combination has proven effective in inhibiting the growth of various food spoilage molds and yeasts cnadditives.comnih.govbibliomed.org. Studies on fresh soft cheese have shown that a combination of natamycin and potassium sorbate (B1223678) exhibits synergistic antifungal activity, providing better protection against mold growth than either preservative used alone bibliomed.org. The combination of a sorbate preservative, natamycin, and a dialkyl dicarbonate (B1257347) has also been found to be synergistically effective against food spoilage microorganisms, including yeasts like Zygosaccharomyces bailii google.comgoogle.com.

| Combined Compound | Target Microorganism | Observed Effect | Reference |

|---|---|---|---|

| Benzoic Acid | Yeasts and Bacteria | Synergistic/Additive | mdpi.com |

| Propionic Acid | Yeasts and Molds | Synergistic | researchgate.net |

| Natamycin | Molds and Yeasts | Synergistic | nih.govbibliomed.org |

| Caprylic Acid & Caproic Acid | Campylobacter spp. | Synergistic | mdpi.comunr.edu.ar |

Interactions with Natural Product Extracts and Bioactive Compounds

The increasing interest in natural food preservation has led to research into the interactions between traditional preservatives like this compound and natural antimicrobial compounds derived from plants. These interactions can lead to enhanced preservative systems.

Essential oils and their primary components, such as thymol (B1683141) and carvacrol (B1668589), have demonstrated synergistic antimicrobial effects when combined with sorbic acid nih.govresearchgate.netmdpi.comnih.govdntb.gov.ua. The hydrophobic nature of these phenolic compounds allows them to disrupt the bacterial cell wall, increasing its permeability and facilitating the entry of sorbic acid into the cell, thus enhancing its antimicrobial action nih.gov. A microencapsulated blend of sorbic acid, thymol, and carvacrol has been shown to be effective in controlling Salmonella serovars in poultry nih.govnih.gov.

Phenolic compounds, which are abundant in plant extracts, are known for their antioxidant and antimicrobial properties nih.govnih.govresearchgate.netmdpi.com. While direct studies on the interaction of specific phenolic compounds with this compound are limited, the general antimicrobial mechanisms of phenolics suggest a potential for synergistic or additive effects. These compounds can act on microbial cell membranes, inhibit enzymes, and interfere with cellular energy production, potentially complementing the mode of action of sorbic acid nih.gov. For example, combinations of phenolic compounds from plant extracts have themselves shown synergistic antibacterial activity researchgate.net.

| Natural Compound/Extract | Active Components | Observed/Potential Effect | Reference |

|---|---|---|---|

| Thyme Oil | Thymol, Carvacrol | Synergistic | nih.govresearchgate.netnih.gov |

| Oregano Oil | Carvacrol, Thymol | Synergistic | researchgate.netmdpi.com |

| Plant Phenolic Extracts | Gallic acid, Caffeic acid, etc. | Potentially Synergistic | nih.govmdpi.com |

Modulation of Antimicrobial Efficacy by Complex Biological Matrices

The effectiveness of this compound as an antimicrobial agent can be significantly altered by the components of the food matrix in which it is applied. Complex biological matrices, such as those found in many food products, can lead to antagonistic interactions that reduce the preservative's efficacy.

High-fat food systems can diminish the antimicrobial activity of sorbic acid. This is primarily due to the partitioning of the undissociated sorbic acid molecule from the aqueous phase, where microbial growth occurs, into the lipid phase pjsir.orgmdpi.comnih.govresearchgate.netresearchgate.net. Since the undissociated form is the most effective antimicrobial agent, its migration to the fat globules reduces its concentration in the aqueous phase to sub-inhibitory levels. However, research has shown that the presence of solid fat can retard this partitioning process, thereby enhancing the preservative effect compared to liquid oil systems cnadditives.comgoogle.comnih.gov.

Proteins within a food matrix can also interact with sorbic acid, potentially reducing its antimicrobial activity. Whey proteins, for example, have been investigated for their ability to be used in edible films carrying antimicrobial agents. While these films can be effective, there is a potential for interaction between the protein and the preservative which may affect its release and efficacy unr.edu.arscispace.comresearchgate.net. Milk proteins such as casein have their own inherent antimicrobial properties and can also interact with other components in a food system mdpi.comresearchgate.netnih.govmdpi.com. The nature of these interactions can be complex and may depend on factors such as pH and the specific proteins present.

| Matrix Component | Mechanism of Interaction | Effect on Efficacy | Reference |

|---|---|---|---|

| Liquid Fats/Oils | Partitioning of undissociated acid into the lipid phase | Antagonistic (Reduced Efficacy) | pjsir.orgresearchgate.netresearchgate.net |

| Solid Fats | Retards partitioning into the lipid phase | Enhanced Efficacy (compared to liquid oil) | cnadditives.comgoogle.comnih.gov |

| Proteins (e.g., Whey, Casein) | Binding or interaction with the preservative | Potentially Antagonistic | scispace.comresearchgate.netresearchgate.net |

Broader Research Perspectives and Future Directions for 2z,4e Hexa 2,4 Dienoic Acid

Genetic Engineering of Microbial Strains for Enhanced Tolerance or Production

The industrial production of (2Z,4E)-hexa-2,4-dienoic acid has traditionally relied on chemical synthesis. However, there is a growing interest in microbiological production routes, which are perceived as more sustainable. A key challenge in microbial fermentation is the inherent toxicity of organic acids to the production strains themselves. Genetic engineering offers promising solutions to enhance microbial tolerance and boost production efficiency.

Researchers are employing techniques like Adaptive Laboratory Evolution (ALE) to improve the resilience of microbial strains. For instance, ALE has been used to enhance the tolerance of Saccharomyces cerevisiae to various organic acids by serially cultivating the yeast in environments with gradually increasing acid concentrations. nih.gov Whole-genome sequencing of the evolved, more tolerant strains can then reveal key mutations, such as those in genes like ARO80, a transcriptional activator, which can be targeted for rational genetic engineering. nih.gov

Furthermore, direct microbiological production of sorbic acid is being explored. One patented method involves the oxidation of sorbic aldehyde using specific microorganisms. google.com This process can achieve high yields and purity, demonstrating the potential of bioconversion. google.com

Table 1: Microorganisms Investigated for Sorbic Acid Production

| Microorganism Genus | Proposed Role | Reference |

|---|---|---|

| Rhodopseudomonas | Oxidation of sorbic aldehyde | google.com |

| Streptomyces | Oxidation of sorbic aldehyde | google.com |

| Acetobacter | Oxidation of sorbic aldehyde | google.com |

| Alcaligenes | Oxidation of sorbic aldehyde | google.com |

| Gluconobacter | Oxidation of sorbic aldehyde | google.com |

| Saccharomyces cerevisiae | Enhanced tolerance via ALE | nih.gov |

Future research in this area will likely focus on combining rational metabolic engineering with high-throughput screening and ALE to develop robust microbial cell factories capable of economically viable production of this compound from renewable feedstocks.

Novel Biotechnological Applications Beyond Traditional Uses

The primary application of this compound is as a preservative in foods, beverages, and cosmetics, where it effectively inhibits the growth of molds, yeasts, and some bacteria. wikipedia.orglabinsights.nlmedicinenet.comhealthline.com However, its utility extends into other industrial and pharmaceutical sectors. It is used as an additive for cold rubber and as an intermediate in the manufacturing of certain plasticizers and lubricants. wikipedia.org

Biotechnological approaches are being developed to enhance or modify its properties for new applications. One such strategy is enzymatic esterification. By reacting sorbic acid with glycerol (B35011) using a lipase (B570770) catalyst, researchers have synthesized glycerol sorbate (B1223678). mdpi.com This derivative exhibits improved antimicrobial properties against Saccharomyces cerevisiae and has a more hydrophilic profile, potentially expanding its use in different food and beverage formulations where the lipophilic nature of sorbic acid is a limitation. mdpi.com

Table 2: Current and Potential Applications of this compound

| Sector | Application | Status/Potential |

|---|---|---|

| Food & Beverage | Preservative (inhibits yeast and mold) | Widespread Use labinsights.nlmedicinenet.comhealthline.com |

| Cosmetics | Preservative | Common Use labinsights.nl |

| Pharmaceuticals | Preservative, potential active agent | Investigational labinsights.nlsmolecule.com |

| Industrial Chemistry | Additive for cold rubber | Established Use wikipedia.org |

| Industrial Chemistry | Intermediate for plasticizers and lubricants | Established Use wikipedia.org |

Future research will likely explore the synthesis of other novel derivatives with tailored properties, such as enhanced antioxidant or anti-inflammatory activities, opening doors to new pharmaceutical and nutraceutical applications. smolecule.com

Advanced Modeling of Antimicrobial Action and Resistance Dynamics

Understanding the precise mechanisms of how this compound inhibits microbial growth is crucial for optimizing its use and combating potential resistance. Advanced modeling techniques are providing deeper insights into these processes.

Mathematical models have been developed to quantify the antimicrobial effect of both the undissociated and dissociated forms of the acid at various pH levels. scilit.com These models confirm that while the undissociated form is significantly more potent, the dissociated form can contribute substantially to growth inhibition at pH levels above 6. scilit.com This is critical for its application in different food matrices with varying pH.

Diffusion modeling is another key area, particularly for applications in antimicrobial packaging. Researchers have used Fick's second law to model the release of sorbic acid from composite biopolymer films, such as those made from bacterial cellulose (B213188) and poly(vinyl alcohol). researchgate.netscirp.org These models help in designing packaging materials that provide a controlled release of the preservative, thereby extending the shelf-life of food products. researchgate.netscirp.org

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies are being employed to predict the antimicrobial efficacy of new sorbic acid derivatives. nih.govresearchgate.net By correlating the physicochemical properties of these derivatives with their observed antimicrobial activity against various microorganisms, QSAR models can guide the synthesis of novel compounds with enhanced potency. nih.govresearchgate.net

Table 3: Modeling Approaches for this compound Research

| Modeling Type | Application | Key Findings/Goals |

|---|---|---|

| Mathematical Model | Quantifying antimicrobial effect | Determined relative inhibitory action of dissociated vs. undissociated forms scilit.com |

| Diffusion Modeling | Designing antimicrobial packaging | Characterized release kinetics from biopolymer films (e.g., Fickian diffusion) researchgate.netscirp.org |

Future directions in modeling will likely involve more complex, multi-scale approaches that integrate molecular dynamics simulations of enzyme inhibition with systems-level models of microbial metabolic and regulatory networks to predict the evolution of resistance.

Exploration of Undiscovered Metabolic Pathways and Regulatory Networks

While the primary antimicrobial mechanism of this compound involves the inhibition of various microbial enzymes, particularly those in carbohydrate metabolism and the citric acid cycle, its broader interactions with cellular metabolism are still being uncovered. iastate.edu

Some microorganisms have evolved pathways to metabolize and detoxify sorbic acid. For example, certain fungi like Mucor sp. can reduce sorbic acid to sorbic alcohol and subsequently to 4-hexenol, a compound with a grassy off-odor. tandfonline.com Other microbes, including some Trichoderma and Penicillium strains, can decarboxylate sorbates to produce trans-1,3-pentadiene, which has a distinct kerosene-like odor. wikipedia.org Understanding these degradation pathways is crucial for preventing spoilage and off-flavor development in preserved foods.

Recent research has also revealed that sorbic acid can have significant effects on mammalian metabolism. Studies in mice have shown that dietary sorbic acid can deregulate hepatic lipid metabolism. nih.govresearchgate.net It appears to interfere with multiple pathways, including de novo lipogenesis, fatty acid internalization, and the catabolism of lipid droplets through autophagy and β-oxidation, ultimately leading to lipid accumulation in the liver. nih.govresearchgate.net

The study of metabolic and regulatory networks is a burgeoning field. Comprehensive investigations using genome-scale metabolic models and systems biology approaches can reveal extensive regulatory crosstalk between different pathways. nih.gov Applying these techniques to study the cellular response to this compound could uncover previously unknown metabolic targets and regulatory hubs that mediate its antimicrobial effects or detoxification, providing a more holistic understanding of its biological activity.

Q & A

Q. What are the recommended safety protocols for handling (2Z,4E)-hexa-2,4-dienoic acid in laboratory settings?

Methodological Answer: To minimize health risks, adhere to the following:

- Ventilation : Use local exhaust and general ventilation to prevent dust/aerosol formation .

- PPE : Wear nitrile gloves, lab coats, safety goggles, and respiratory protection with particulate filters (EN 143) when aerosols are possible .

- Storage : Store in grounded, non-reactive containers away from ignition sources. Avoid mixing with fine powders to prevent combustible dust explosions .

- Post-Handling : Wash hands thoroughly, use barrier creams, and decontaminate work surfaces. Contaminated clothing must be removed before entering non-lab areas .

Q. How can the stereochemical purity of this compound be ensured during synthesis?

Methodological Answer:

- Synthetic Routes : Use catalytic isomerization or epoxide ring-opening reactions under controlled conditions (e.g., low temperature, inert atmosphere) to favor the Z,E configuration .

- Purification : Employ column chromatography with chiral stationary phases or recrystallization in non-polar solvents to isolate the desired isomer.

- Validation : Confirm stereochemistry via -NMR coupling constants and nuclear Overhauser effect (NOE) spectroscopy .

Q. What spectroscopic methods are effective for characterizing this compound?

Methodological Answer:

- NMR : -NMR to identify vinyl proton coupling patterns (e.g., and ) and confirm Z/E geometry .

- IR Spectroscopy : Detect conjugated carboxylic acid C=O stretching (~1700 cm) and C=C stretches (~1600 cm) .

- Mass Spectrometry : High-resolution LC-MS to verify molecular ion ([M-H] at m/z 111) and fragmentation patterns .

Advanced Research Questions

Q. How does the Z,E configuration influence the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

- Computational Modeling : Perform density functional theory (DFT) calculations to compare transition-state energies of Z,E vs. E,E isomers. The Z,E diene may exhibit lower activation energy due to favorable orbital overlap .

- Experimental Validation : Conduct kinetic studies under varying temperatures and solvents. Monitor reaction rates with -NMR or HPLC to quantify regioselectivity .

- Comparative Analysis : Synthesize and test isomers (Z,E, E,E, Z,Z) to correlate stereochemistry with cycloaddition efficiency .

Q. How can contradictions in reported toxicity data for this compound be resolved?

Methodological Answer:

- In Vitro Assays : Use human keratinocyte (HaCaT) and lung epithelial (A549) cell lines to assess acute toxicity (MTT assay) and irritation potential (IL-8 release) .

- Comparative Studies : Test isomers (Z,E vs. E,E) to isolate stereochemistry-dependent effects.

- Data Harmonization : Re-evaluate historical data using OECD-compliant protocols (e.g., OECD TG 439 for skin irritation) to ensure consistency .

Q. What methodologies are recommended for assessing the environmental fate of this compound?

Methodological Answer:

- Biodegradation : Conduct OECD 301F (manometric respirometry) to confirm ready biodegradability (>60% mineralization in 28 days) .

- Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .

- Bioaccumulation : Calculate logP (experimentally via shake-flask method or computationally via COSMO-RS) to estimate BCF (bioaccumulation factor) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.